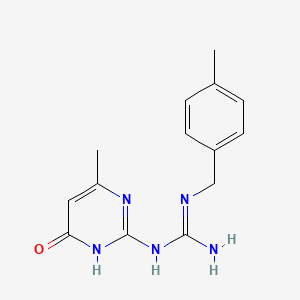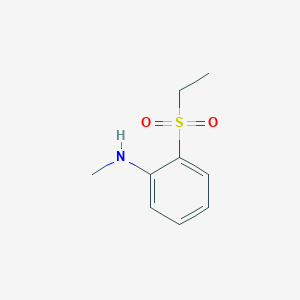
2-(ethanesulfonyl)-N-methylaniline
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often using tools like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a review of the chemical reactions the compound is known to undergo, including any products or byproducts formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Coenzyme M Analogues in Methanobacterium Thermoautotrophicum
Research has shown that analogues of 2-(methylthio)ethanesulfonate (a compound related to 2-(ethanesulfonyl)-N-methylaniline) were synthesized and tested as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. These analogues were investigated for their ability to inhibit the reduction of methyl-coenzyme M to methane, with some, like bromoethanesulfonate and chloroethanesulfonate, proving to be potent inhibitors (Gunsalus, Romesser, & Wolfe, 1978).
Electrochemical Polymerization of 2-Ethylaniline
In a study focusing on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, researchers found that fully oxidized polymers undergo an acid-base transition leading to the formation of a protonated (bipolaronic) form. This study contributes to the understanding of the electroactive properties of polymers derived from compounds similar to 2-(ethanesulfonyl)-N-methylaniline (D'aprano, Leclerc, & Zotti, 1992).
Synthesis of 2-Chloro-6-Methylaniline
Another relevant study presented a new method for synthesizing 2-chloro-6-methylaniline using 2-methylaniline as the raw material. This process involved several steps, including treatment with chlorosulphonic acid and ammonia, highlighting the versatile synthetic applications of methylanilines (Zhang, 2009).
N-Alkylation of Aniline in Industrial Applications
The vapor phase alkylation of aniline with methanol to form N-methylaniline was explored in a study, showing its industrial significance in the manufacture of various products. The research optimized process parameters, demonstrating the practical application of such compounds in industrial contexts (Nehate & Bokade, 2009).
Environmental Impact: Degradation by Bacteria
An aerobic bacterium was isolated capable of degrading aniline and all isomers of methylaniline, including 2-methylaniline. This discovery is crucial for understanding the environmental impact and biodegradation of compounds like 2-(ethanesulfonyl)-N-methylaniline (Konopka, 1993).
Safety And Hazards
This would involve a review of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
2-ethylsulfonyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDBUNNNHVNXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)
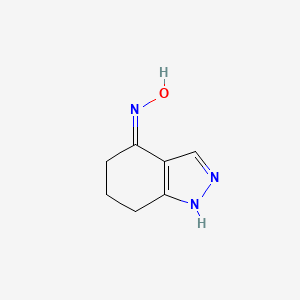
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)
![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)
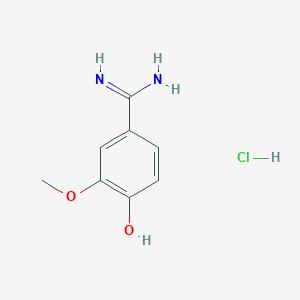
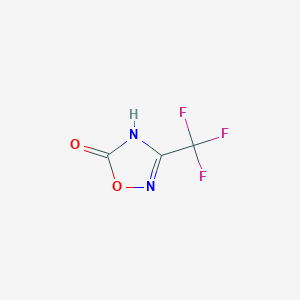
![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)
![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)
